1,2-Dinitrobenzene

Description

Significance in Modern Chemical Research

In contemporary chemical research, 1,2-dinitrobenzene (B166439) serves multiple important roles. It is a critical intermediate in the synthesis of a wide array of organic compounds, including dyes , pigments , pharmaceuticals , and explosives chemicalbook.comsolubilityofthings.comontosight.ai. Its utility extends to its application as an oxidizing agent in specific synthetic pathways, notably in the Pictet-Spengler reaction for the synthesis of pyrroloquinoxalines, which are intermediates in pharmaceutical development sigmaaldrich.com. Furthermore, this compound has been investigated for its electrochemical properties and its role in electron donor-acceptor (EDA) complexes rsc.orgaip.org. It also finds use as an analytical reagent for measuring amine concentrations in organic compounds biosynth.com. Beyond its synthetic utility, this compound is recognized as part of the human exposome , being identified in human blood as a result of exposure, underscoring its relevance in environmental and toxicological studies hmdb.ca.

Historical Trajectories in Organic Chemistry

The study and synthesis of dinitrobenzenes, including the ortho isomer, are deeply intertwined with the evolution of organic chemistry, particularly in the areas of aromatic substitution and reaction mechanisms.

The initial synthesis of dinitrobenzenes typically involved the direct nitration of benzene (B151609) or nitrobenzene (B124822) using mixed acids (nitric acid and sulfuric acid). However, direct dinitration of benzene often leads to a mixture of isomers, with the meta isomer being predominant due to the meta-directing nature of the nitro group dtic.milchemicalbook.comresearchgate.netwikipedia.org. Achieving regioselective synthesis of the ortho isomer presented significant challenges in early organic chemistry.

Historical methods for preparing this compound often involved indirect routes. One notable approach is the Sandmeyer reaction , where 2-nitroaniline (B44862) is diazotized and subsequently treated with sodium nitrite (B80452) in the presence of a copper catalyst wikipedia.orgorgsyn.org. Another historical method involves the oxidation of 2-nitroaniline using oxidizing agents orgsyn.org. These early developments highlighted the difficulties in controlling the position of substitution on the benzene ring and spurred the investigation into more controlled synthetic strategies.

Over time, the understanding of aromatic substitution reactions and the development of new synthetic methodologies have significantly improved the preparation of this compound. A key advancement involved the use of protecting groups and blocking strategies to achieve regioselectivity. For instance, the amino group of aniline (B41778) can be acetylated to form acetanilide, which moderates its activating and ortho, para-directing influence, allowing for more controlled nitration. Subsequent steps, including the conversion of the amino group to a nitro group via diazotization and reaction with nitrite, have been refined youtube.comyoutube.com.

Mechanistic studies have elucidated the behavior of this compound in various reactions. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the nitro groups can be displaced, has been extensively studied rsc.orgarkat-usa.org. The presence of two electron-withdrawing nitro groups activates the benzene ring towards nucleophilic attack. Furthermore, the role of electron donor-acceptor (EDA) complexes has been identified in reactions involving this compound, such as its reaction with piperidine, where these complexes precede the formation of the sigma-intermediate rsc.org. Mechanistic investigations have also explored its reduction pathways, often yielding nitroanilines or diaminobenzenes depending on the reducing agent and conditions chemicalbook.comresearchgate.netnih.govacs.org. The understanding of these mechanisms has been crucial for optimizing synthetic routes and predicting reactivity.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₄N₂O₄ | solubilityofthings.combiosynth.comwikipedia.org |

| Molar Mass | 168.11 g/mol | solubilityofthings.combiosynth.comwikipedia.org |

| Appearance | Pale yellow crystalline solid | chemicalbook.comontosight.aiwikipedia.org |

| Melting Point | 117–118 °C | chemicalbook.comontosight.aibiosynth.comwikipedia.org |

| Boiling Point | 318–319 °C | chemicalbook.combiosynth.comwikipedia.org |

| Density | 1.565–1.5734 g/cm³ | solubilityofthings.combiosynth.comwikipedia.org |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., acetone, benzene, ethanol (B145695), chloroform) | solubilityofthings.comontosight.aiwikipedia.org |

Compound Name Table

this compound (ortho-dinitrobenzene)

Benzene

Nitrobenzene

2-Nitroaniline

1,3-Dinitrobenzene (meta-dinitrobenzene)

1,4-Dinitrobenzene (para-dinitrobenzene)

Benzidine

Diaminobenzene

Pyrroloquinoxalines

1,3-Dinitrotoluene

2,4-Dinitrophenol

Structure

3D Structure

Properties

IUPAC Name |

1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUKQUVSCNEFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

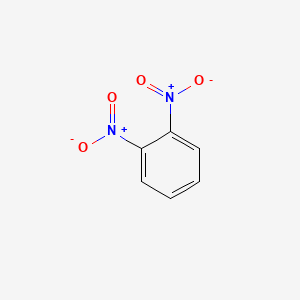

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4, Array | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024066 | |

| Record name | 1,2-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid. | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROBENZENES, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/388 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROBENZENES, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/388 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c. | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05% | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57 | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.79 (AIR= 1), Relative vapor density (air = 1): 5.8 | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |

| Record name | o-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid. | |

CAS No. |

528-29-0, 25154-54-5 | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XUO924Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROBENZENES, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/388 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Reaction Design

Advanced Approaches to 1,2-Dinitrobenzene (B166439) Synthesis

Conversion from Precursor Compounds

Given the inefficiency of direct nitration, indirect routes starting from suitably substituted precursors are the preferred methods for synthesizing this compound. These methods circumvent the regioselectivity problem by introducing the nitrogen-containing groups in a controlled sequence.

The most common and effective laboratory synthesis of this compound begins with 2-nitroaniline (B44862). wikipedia.org This method involves a diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt. byjus.com

The synthesis proceeds in two main steps:

Diazotization : 2-nitroaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form 2-nitrobenzenediazonium chloride. chemicalnote.com The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which then reacts with the amine to form the diazonium salt. youtube.comunacademy.com

Nitrite Displacement : The resulting diazonium salt is then treated with a solution of sodium nitrite in the presence of a copper catalyst. wikipedia.org This leads to the replacement of the diazonium group (-N₂⁺) with a nitro group (-NO₂), yielding this compound.

This sequence is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile with the aid of a copper(I) salt. youtube.com

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Diazotization | 2-Nitroaniline | NaNO₂, HCl (aq) | 2-Nitrobenzenediazonium salt |

| 2. Nitrite Displacement | 2-Nitrobenzenediazonium salt | NaNO₂, Cu catalyst | This compound |

This table outlines the two-step conversion of 2-nitroaniline to this compound via a diazotization reaction followed by nitrite displacement.

Protecting groups offer a powerful strategy for controlling the regioselectivity of electrophilic aromatic substitution reactions. youtube.com To synthesize this compound from a more accessible starting material like aniline (B41778), the highly activating and ortho-, para-directing amino group (-NH₂) must be temporarily modified.

A common approach involves the following steps:

Protection : The amino group of aniline is protected, often by acylation with acetic anhydride to form acetanilide. study.com This converts the strongly activating -NH₂ group into the moderately activating N-acetyl group (-NHCOCH₃). This group is still an ortho-, para-director but is less reactive, which helps prevent multiple substitutions.

First Nitration : Nitration of acetanilide yields primarily the para-isomer (4-nitroacetanilide) due to the steric bulk of the N-acetyl group hindering attack at the ortho position.

Deprotection : The N-acetyl group is removed by hydrolysis to yield 4-nitroaniline.

Re-protection and Second Nitration : The amino group of 4-nitroaniline is protected again. A subsequent nitration is then performed. The N-acetyl group directs the new nitro group to the ortho position (position 2), and the existing nitro group directs it to the meta position (also position 2). This concerted directing effect leads to the formation of 2,4-dinitroacetanilide.

Final Conversion : The resulting compound can then be further manipulated. An alternative, more direct strategy to achieve ortho-dinitration involves blocking the para position of a protected aniline before nitration. For example, the amino group is protected as an acetamide, and then the para position is blocked using a reversible reaction like sulfonation. youtube.comyoutube.com A subsequent nitration will be directed to the ortho position. The blocking sulfonyl group can then be removed, and the protected amino group can be converted back to an amine and subsequently to a nitro group via diazotization. youtube.com

This multi-step process, while lengthy, allows for precise control over the placement of the nitro groups, enabling the synthesis of the otherwise difficult-to-obtain this compound isomer. youtube.com

Optimized Synthesis Parameters

The synthesis of this compound is complicated by the electronic properties of the nitro group, which is a strong deactivator and meta-director for electrophilic aromatic substitution. chemistrysteps.com Consequently, the direct nitration of nitrobenzene (B124822) predominantly yields 1,3-dinitrobenzene, with smaller amounts of the 1,2- (ortho) and 1,4- (para) isomers. acs.org Achieving a high yield and selectivity for this compound requires carefully optimized synthesis parameters, moving beyond traditional batch reactors to more controlled environments like continuous-flow microreactors. researchgate.netrug.nl

Solvent System Engineering for Enhanced Yield and Selectivity

The nitration of nitrobenzene is typically a liquid-liquid heterogeneous reaction, occurring between an organic phase (nitrobenzene) and an aqueous acidic phase (mixed nitric and sulfuric acids). acs.org The efficiency of this process is heavily dependent on the mass transfer between these two phases. Solvent system engineering aims to improve this interaction.

Catalytic Enhancements in Nitration Processes

The conventional catalyst for nitration is concentrated sulfuric acid, which facilitates the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. chemistrysteps.comchemguide.co.uk While effective, this system can lead to challenges in separation and waste acid treatment. Research into catalytic enhancements has explored alternative systems to improve efficiency and selectivity.

Modern approaches have focused on:

Phase-Transfer Catalysis : As mentioned, surfactants like SDS act as phase-transfer catalysts, enhancing the reaction at the phase interface. acs.org This method improves the interaction between reactants in the heterogeneous system without altering the fundamental catalytic role of sulfuric acid in generating the electrophile.

Solid Acid Catalysts : While much of the research has focused on the mononitration of benzene (B151609), solid acid catalysts such as sulfated silica (SO₄/SiO₂) and various zeolites represent a significant area of development. researchgate.netresearchgate.net These catalysts offer potential advantages, including easier separation from the reaction mixture, reduced corrosion, and the possibility of being regenerated and reused. Their porous structure can also influence the regioselectivity of the reaction, potentially favoring one isomer over another.

In a study utilizing a continuous-flow microreactor, the combination of optimized reaction conditions with SDS as a surfactant minimized the selectivity of p-dinitrobenzene to just 0.44%. researchgate.net

Reaction Condition Control for Minimizing Byproduct Formation

Precise control over reaction conditions is paramount for minimizing the formation of byproducts such as the undesired p-dinitrobenzene isomer, nitrophenols, and over-nitrated products like trinitrobenzene (TNB). acs.orgresearchgate.net Continuous-flow microreactors offer superior control over traditional batch reactors due to their high surface-area-to-volume ratio, which allows for excellent heat transfer and precise temperature regulation. rug.nlresearchgate.net

Key parameters that must be controlled include:

Temperature : The second nitration step requires more severe conditions than the first. chemistrysteps.comrug.nl Studies in microreactors have identified optimal temperatures, such as 70°C, to achieve high yields (over 99%) while managing byproduct formation. researchgate.netnih.gov

Residence Time : Microreactors enable very short and precisely controlled residence times. A residence time of just 4 minutes has been shown to be sufficient for achieving a high yield of dinitrobenzene, minimizing the opportunity for subsequent reactions that form TNB and other impurities. rug.nlresearchgate.net

Acid Concentration : The concentration of sulfuric acid is critical. While it is needed to generate the nitronium ion, concentrations exceeding 74.5% have been shown to promote the formation of trinitrobenzene. acs.org Therefore, maintaining the acid concentration below this threshold is crucial for suppressing this key byproduct. nih.gov

The use of a microreactor system significantly reduced hazardous nitrophenol byproducts to 112 ppm, a substantial improvement from the 509 ppm observed in conventional batch processes. researchgate.netresearchgate.net

Effect of Synthesis Parameters on Byproduct Formation in Nitrobenzene Nitration

| Parameter | Condition | Effect on Byproducts | Reference |

|---|---|---|---|

| Reactor Type | Microreactor vs. Batch Reactor | Microreactors significantly lower p-dinitrobenzene selectivity and minimize nitrophenol and trinitrobenzene formation. | researchgate.net |

| Temperature | Optimized at 70 °C | Balances high conversion rate with minimized thermal degradation and side reactions. | nih.gov |

| Residence Time | Optimized at 4 minutes | Achieves high dinitrobenzene yield (>99%) while preventing over-nitration to trinitrobenzene. | researchgate.net |

| Sulfuric Acid Concentration | Maintained below 74.5% | Significantly suppresses the formation of trinitrobenzene. | acs.org |

| Additive (Surfactant) | 0.05 mol % Sodium Dodecyl Sulfate (SDS) | Minimizes p-dinitrobenzene selectivity to 0.44% and reduces nitrophenols. | nih.gov |

Novel Synthetic Pathways to Substituted this compound Derivatives

Because the direct dinitration of benzene is not selective for the 1,2-isomer, novel synthetic pathways have been developed that utilize protecting groups and alternative reaction mechanisms to achieve the desired substitution pattern and to synthesize more complex derivatives.

A multi-step pathway involving protecting group chemistry provides a classic solution to overcome the meta-directing influence of the nitro group. youtube.comyoutube.com This strategy involves the following sequence:

Nitration : Benzene is first nitrated to form nitrobenzene using a standard mixture of nitric and sulfuric acids. youtube.com

Reduction : The nitro group is reduced to an amino group (-NH₂) to form aniline. This can be achieved using reagents such as iron in acid (Fe/HCl) or through catalytic hydrogenation. youtube.com The amino group is an ortho-, para-director.

Protection of the Amine : The highly reactive amino group must be protected to prevent it from being protonated under the strongly acidic conditions of subsequent steps. This is typically done by reacting aniline with acetyl chloride to form acetanilide, converting the amine into a less basic amide. The amide group remains an ortho-, para-director. youtube.comyoutube.com

Blocking the Para Position : To ensure the next substituent is added at the ortho position, the more sterically accessible para position is reversibly blocked, commonly through sulfonation with fuming sulfuric acid to add a sulfonic acid (-SO₃H) group. youtube.com

Second Nitration : With the para position blocked and an ortho-, para-directing group on the ring, a second nitration reaction will selectively add a nitro group at the ortho position. youtube.comyoutube.com

Deprotection and Oxidation : The sulfonic acid group is removed by treatment with dilute acid. The protecting acetyl group is hydrolyzed from the amide, and finally, the amino group is oxidized back to a nitro group using a powerful oxidizing agent like trifluoroperoxyacetic acid (CF₃CO₃H) to yield the final this compound product. youtube.comyoutube.com

Other novel pathways focus on using dinitro-substituted precursors to build more complex molecules. For instance, some research has focused on synthesizing novel 1,2,4-triazole derivatives that contain a 2,4-dinitrophenylthio group. researchgate.net In this approach, 1-chloro-2,4-dinitrobenzene (B32670) is reacted with various triazole-thiones. The strongly electron-withdrawing nitro groups activate the benzene ring for nucleophilic aromatic substitution, allowing the chlorine atom to be displaced by the sulfur nucleophile of the triazole, creating a new carbon-sulfur bond and yielding a complex substituted dinitrobenzene derivative. researchgate.net Similarly, dinitrophenothiazine derivatives have been synthesized by reacting a substituted dinitrodiphenyl ether with sulfur and iodine, demonstrating the use of dinitro compounds as building blocks for fused heterocyclic systems. brieflands.com

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a hallmark of electron-deficient aromatic systems like 1,2-DNB. The nitro groups activate the ring towards attack by nucleophiles, often leading to the displacement of a leaving group or, in some cases, the nitro group itself.

The reaction of 1,2-DNB with primary aliphatic amines, such as n-butylamine and s-butylamine, has been studied extensively. These reactions typically follow second-order kinetics, with the rate being directly proportional to the concentration of both the dinitrobenzene and the amine rsc.org. The general SNAr mechanism involves the formation of a Meisenheimer complex (MC), an anionic intermediate stabilized by the electron-withdrawing nitro groups, followed by the departure of a leaving group researchgate.netuchile.clresearchgate.net.

The rate-determining step can vary depending on the specific reaction conditions. In some instances, the initial nucleophilic attack by the amine on the dinitrobenzene ring, leading to the formation of the MC, is the slowest step researchgate.net. Conversely, in other scenarios, the decomposition of the pre-formed Meisenheimer complex, involving the expulsion of the leaving group, can be the rate-limiting process researchgate.net.

The choice of solvent profoundly impacts the kinetics and mechanism of SNAr reactions involving 1,2-DNB and amines researchgate.netuchile.clarkat-usa.org. Polar solvents generally accelerate these reactions compared to non-polar ones. For instance, solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often found to be highly effective media for SNAr processes uchile.clresearchgate.netnih.gov.

The polarity of the solvent influences the stability of the Meisenheimer complex and the transition states involved in the reaction. Polar protic solvents, such as water or alcohols, can affect nucleophile aggregation and participate in hydrogen bonding, which can alter reaction rates and pathways differently than polar aprotic solvents researchgate.netarkat-usa.orgscholaris.ca. For example, water's strong hydrogen-bonding ability can hinder the formation of electron donor-acceptor (EDA) complexes, potentially impacting reaction initiation nih.gov. The transition from non-polar to polar solvents can also shift the rate-determining step from nucleophile addition to leaving group departure researchgate.net.

Table 1: Comparative Solvent Effects on SNAr Reaction Rates (Illustrative)

| Solvent | Relative Rate (vs. Toluene) | Notes |

| Toluene (B28343) | 1 (Reference) | Non-polar aprotic solvent |

| Acetone | Significantly Higher | Polar aprotic solvent, known to accelerate SNAr |

| Acetonitrile | Higher | Polar aprotic solvent, effective for SNAr |

| DMF | Higher | Polar aprotic solvent, often shows high rates |

| Water | Lower | Polar protic solvent, can hinder EDA complex formation, may affect solvation |

Table 2: Relative Stability of EDA Complexes with Dinitrobenzene Isomers (Illustrative)

| Electron Acceptor | Electron Donor (Amine) | Relative Stability Constant (Ks) | Notes |

| 1,2-Dinitrobenzene (B166439) | Amine | High | Forms stable EDA complexes, potentially influencing reaction pathways. |

| 1,3-Dinitrobenzene | Amine | Medium | Less stable than 1,2-DNB with the same amine donor. |

| 1,4-Dinitrobenzene | Amine | Lower | Least stable among the isomers with the same amine donor. |

Note: The data presented are qualitative based on the findings that 1,2-DNB exhibits a higher stability constant (Ks) order compared to its isomers for a given amine donor cdnsciencepub.com. Specific numerical values are not provided in the source.

Base catalysis is a common feature in SNAr reactions involving amine nucleophiles, often linked to rate-limiting proton transfer steps chimia.chajol.infoacs.org. The presence of a base, whether it is the amine nucleophile itself or an added base, can accelerate the reaction. This catalysis can occur through mechanisms such as the Specific Base-General Acid (SB-GA) pathway, where the base assists in the departure of the leaving group ajol.info.

Table 3: Influence of Bases on SNAr Reaction Rates (General Observations)

| Additive/Condition | Effect on Rate | Proposed Mechanism/Role |

| Amine Nucleophile | Catalytic | Can act as both nucleophile and base, facilitating proton transfer steps. |

| Added Base (e.g., Pyridine, Triethylamine) | Catalytic | Accelerates reaction, potentially via specific base-general acid (SB-GA) mechanisms, assisting leaving group departure or stabilizing intermediates. |

| Protic Solvents | Modulatory | Can influence base catalysis by affecting hydrogen bonding and nucleophile/base solvation. |

Note: Specific quantitative data on base catalysis for 1,2-DNB with amines were not presented in a tabular format. The table summarizes general mechanistic roles of bases in SNAr reactions.

Substitution of Nitro Groups

Beyond the typical displacement of halogens or other leaving groups, the nitro groups themselves in activated aromatic systems can be displaced by potent nucleophiles nih.govnih.govscielo.bracs.orgnih.gov. This process is particularly relevant in the metabolism of 1,2-DNB, where displacement by glutathione (B108866) is a significant pathway nih.gov. Nucleophiles such as hydroxide (B78521) ions have been shown to substitute nitro groups in related dinitrobenzene derivatives scielo.br.

In systems with multiple activating groups, such as 4,5-difluoro-1,2-dinitrobenzene, a sequence of substitutions can occur. For example, a thiol nucleophile can displace a fluorine atom, followed by the displacement of a nitro group, demonstrating the lability of the nitro substituent under appropriate conditions nih.gov. The displacement of nitro groups is recognized as a synthetically useful transformation acs.org.

Mechanistic Insights into Nitro Group Displacement

The displacement of a nitro group from an activated aromatic ring shares mechanistic similarities with SNAr reactions involving halide leaving groups, often proceeding via an addition-elimination pathway scielo.bracs.org. Theoretical calculations can provide valuable insights into the energy barriers and transition states associated with these processes, helping to elucidate the detailed mechanism of nitro group departure acs.org. While nitro group reduction is a common metabolic fate for nitroaromatics, the displacement of the nitro group by nucleophiles like glutathione represents a distinct and important metabolic route for this compound nih.gov.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to understanding the chemical behavior of 1,2-dinitrobenzene (B166439). Computational analyses focus on the distribution and energy of these orbitals to predict reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals, often called the frontier orbitals, are key players in chemical reactions. researchgate.net The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.comresearchgate.net

For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups significantly influences the energy and distribution of these frontier orbitals. In nitrobenzene (B124822), the LUMO is characterized by a π* antibonding orbital, indicating regions susceptible to electron acceptance. researchgate.net In this compound, the presence of a second nitro group further lowers the energy of the LUMO, enhancing its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations on related nitroaromatic compounds have shown that the LUMO of nitrobenzene lies at a lower energy level than that of benzene (B151609), facilitating electron transfer and leading to fluorescence quenching in sensing applications. researchgate.net The addition of more nitro groups tends to decrease the HOMO-LUMO gap, increasing the molecule's reactivity.

Calculated Frontier Orbital Energies for Related Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Methodology |

|---|---|---|---|

| Nitrobenzene | -7.472 | -2.716 | DFT |

| 2-Nitrotoluene | -7.258 | -2.579 | DFT |

| 2,4,6-Trinitrophenol | -8.678 | -4.162 | DFT |

This table presents DFT-calculated HOMO and LUMO energy values for related nitroaromatic compounds to illustrate electronic trends. The data is sourced from studies focused on these specific molecules for comparison purposes. researchgate.net

Quantum chemical calculations are widely used to determine fundamental electronic properties such as ionization potential (IP), electron affinity (EA), and electronegativity (χ). The IP is the energy required to remove an electron, while the EA is the energy released upon adding an electron. dovepress.com Electronegativity, a measure of an atom's ability to attract electrons, and chemical hardness (η), a measure of resistance to charge transfer, can be derived from these values.

Various ab initio and DFT methods are employed to calculate these properties for nitro-containing compounds, which are often components of energetic materials. dovepress.com For instance, the electron affinity of the related isomer, para-dinitrobenzene, has been determined through a combination of photoelectron imaging and supporting electronic structure calculations to be 1.99 ± 0.01 eV. rsc.org

Computational studies on a range of explosives, including 2,4,6-trinitrotoluene (B92697) (TNT), have utilized methods like MP2, CBS-QB3, and various DFT functionals (B3LYP, CAM-B3LYP, ωB97XD, B2PLYP) with different basis sets to calculate IP and EA. dovepress.comdovepress.com These studies have shown that the choice of computational method is more critical than the basis set for achieving accurate IP values. dovepress.com For electron affinity, MP2 and B2PLYPD methods have been found to predict values closest to the high-level CBS-QB3 benchmark. dovepress.com The presence of nitro groups generally leads to exothermic reduction potentials, indicating a favorable electron affinity. dovepress.com

Calculated Electronic Properties of a Related Nitroaromatic Compound (TNT)

| Property | Method | Basis Set | Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential (Adiabatic) | B3LYP | 6-31+G(d,p) | 9.50 |

| Ionization Potential (Adiabatic) | B2PLYPD | 6-31+G(d,p) | 9.76 |

| Ionization Potential (Adiabatic) | CBS-QB3 | - | 9.87 |

| Electron Affinity (Vertical) | MP2 | 6-311+G(3df,2p) | 1.57 |

| Electron Affinity (Vertical) | B2PLYPD | 6-311+G(3df,2p) | 1.67 |

| Electron Affinity (Vertical) | CBS-QB3 | - | 1.74 |

This table shows calculated ionization potential and electron affinity for 2,4,6-trinitrotoluene (TNT) to exemplify the application of different computational methods to nitroaromatic compounds. dovepress.comdovepress.com

Quantum Chemical Calculations of Reaction Energetics

Understanding the energy changes that occur during a chemical reaction is crucial for predicting its feasibility, rate, and mechanism. Quantum chemical calculations provide a means to map out potential energy surfaces, identify transition states, and determine activation energies.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms and energetics due to its favorable balance of accuracy and computational cost. coe.edu DFT methods are used to investigate reaction coordinate diagrams, locate transition states, and interpret the thermochemistry of chemical reactions. coe.edu

For dinitrobenzene isomers, DFT calculations using the B3LYP functional with the 6-31G(d) basis set have been employed to compute the torsional potential energy surfaces. These calculations provide insight into the energy barriers associated with the rotation of the two nitro groups relative to the benzene ring, which is influenced by steric hindrance and bond hybridization.

In the broader context of nitroaromatic compounds, DFT is used to model complex reaction pathways, such as thermal decomposition and nucleophilic aromatic substitution. For example, studies on the decomposition of related energetic materials model various unimolecular and bimolecular reaction pathways to determine activation energies and identify the most likely initial steps of decomposition. researchgate.net Similarly, DFT has been used to investigate the stereoselective mechanisms of cycloaddition reactions involving various organic molecules. rsc.org

Before DFT became widespread, ab initio Hartree-Fock (HF) methods and semi-empirical approaches were the primary tools for computational chemistry. Ab initio methods, such as Self-Consistent Field (SCF), solve the Schrödinger equation without empirical parameters but are computationally demanding. Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. uomustansiriyah.edu.iq

Methods like MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model number 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de They are significantly faster than ab initio or DFT methods, making them suitable for larger molecules. uomustansiriyah.edu.iq These methods are parameterized to reproduce experimental data, often heats of formation, rather than total energies. uni-muenchen.de

Semi-empirical methods have been applied to calculate the heats of formation for aromatic nitro compounds. One study noted that for this compound, the predicted enthalpy of formation can deviate from experimental values, highlighting potential inaccuracies in either the computational model or the experimental data. unlp.edu.ar More recent developments, such as the PDDG/PM3 and PDDG/MNDO methods, have shown improved accuracy for calculating heats of formation for compounds containing C, H, N, and O atoms compared to standard versions. researchgate.netias.ac.in

Overview of Common Semi-Empirical Methods

| Method | Full Name | Underlying Approximation | Key Features |

|---|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap | NDDO | Parameterizes one-center two-electron integrals from spectroscopic data. uomustansiriyah.edu.iq |

| AM1 | Austin Model 1 | NDDO | Improves upon MNDO, particularly for heats of formation. |

| PM3 | Parametric Model number 3 | NDDO | Re-parameterization of AM1 using a larger set of molecular properties. uomustansiriyah.edu.iq |

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid simulation method that combines the accuracy of QM for a chemically active region with the efficiency of MM for the surrounding environment. wikipedia.org This approach is particularly valuable for studying reactions in large, complex systems like enzymes or in solution, where the environment can significantly influence reactivity. nih.govscispace.com

In a QM/MM simulation, the part of the system where bond-breaking or bond-forming occurs (e.g., the this compound molecule and a reacting partner) is treated with a QM method (like DFT). The rest of the system, such as solvent molecules, is described using a classical MM force field. scispace.com The interaction between the QM and MM regions is a critical aspect of the methodology, with different "embedding" schemes (mechanical, electronic, or polarized) used to describe how the two regions influence each other. wikipedia.org

While the application of QM/MM is more common for large biomolecular systems, the methodology is also applied to study organic reactions in solution. nih.govresearchgate.net For a molecule like this compound, a QM/MM simulation could be used to model a nucleophilic substitution reaction in an aqueous or organic solvent. The solute and the immediate interacting solvent molecules would constitute the QM region, allowing for an accurate description of charge redistribution and bond changes during the reaction, while the bulk solvent would be treated with MM to account for environmental effects on the reaction's free energy profile. frontiersin.org

Mechanistic Modeling and Digital Simulation

Mechanistic modeling and digital simulation are pivotal in bridging the gap between theoretical concepts and experimental outcomes. These approaches allow for the dynamic simulation of chemical reactions and electrochemical events, providing a quantitative understanding of the underlying processes.

Computational chemistry, particularly Density Functional Theory (DFT), has been successfully employed to elucidate the reaction pathways for the formation of dinitrobenzene isomers through the electrophilic aromatic substitution (EAS) nitration of nitrobenzene. researchgate.netresearchgate.net Studies utilizing DFT methods at the B3LYP/6-311G(d,p) level have shown that this EAS reaction proceeds via a two-step mechanism. researchgate.net

The first step, which is the rate-determining step, involves the electrophilic attack of the nitronium ion (NO₂⁺) on the nitrobenzene ring. researchgate.net This leads to the formation of a tetrahedral cation intermediate, often referred to as a σ-complex or Wheland intermediate. researchgate.netresearchgate.net The subsequent step is a rapid, barrierless proton abstraction from this intermediate, which restores the aromaticity of the ring to form the dinitrobenzene product. researchgate.net

Transition state analysis for the initial electrophilic attack reveals the energetic barriers for the formation of ortho-, meta-, and para-dinitrobenzene. The Gibbs free energy profiles calculated for the reaction paths show distinct activation energies for each isomer, which is crucial for understanding the reaction's selectivity. researchgate.net

| Reaction Pathway | ΔG‡ (kcal/mol) | ΔG of Intermediate Formation (kcal/mol) |

|---|---|---|

| ortho (to this compound) | 16.6 | 16.0 |

| meta (to 1,3-Dinitrobenzene) | 15.1 | 11.5 |

| para (to 1,4-Dinitrobenzene) | 17.7 | 13.8 |

The data indicates that the formation of all three dinitrobenzene isomers is kinetically controlled, as the initial electrophilic attack is the rate-determining step. researchgate.net

The electroreduction of this compound has been extensively studied through a combination of electroanalytical techniques, like cyclic voltammetry, and digital simulations. semanticscholar.orgresearchgate.net These integrated studies, performed in aprotic solvents such as dimethylformamide (DMF), have provided a detailed mechanism for the reduction process. semanticscholar.orgresearchgate.net

The electrochemical reduction involves the sequential transfer of electrons to the this compound molecule, leading to the formation of a radical anion (DNB•⁻) and subsequently a dianion (DNB²⁻). semanticscholar.org Digital simulations are used to model the cyclic voltammograms, allowing for the determination of kinetic parameters for the chemical reactions that follow the electron transfers. researchgate.net

In the presence of proton donors like phenol, the electroreduction mechanism becomes more complex. The rate-determining step at the potential of the first reduction wave is the protonation of the initially formed this compound radical anion. researchgate.net At more negative potentials corresponding to the second reduction wave, the dianion is formed and subsequently protonated. researchgate.net Digital simulation of experimental data from techniques like chronoamperometry allows for the precise calculation of these protonation rate constants. researchgate.net

| Reacting Species | Process | Rate Constant (k) (L·mol⁻¹·s⁻¹) | Resulting Number of Electrons Transferred |

|---|---|---|---|

| 1,2-DNB Radical Anion (DNB•⁻) | Protonation | 103 ± 13 | 3 (leading to azoxy compounds) |

| 1,2-DNB Dianion (DNB²⁻) | Protonation | 265 ± 60 | 4 (leading to 2-nitrophenylhydroxylamine) |

These simulations confirm that the selectivity of the electroreduction process is governed by the reactions of the intermediate radical anions. semanticscholar.orgresearchgate.net The transformation typically involves only one of the two nitro groups, leading to products such as 2-nitrophenylhydroxylamine. semanticscholar.orgresearchgate.net

Computational Prediction of Reactivity and Selectivity

Computational methods are highly effective in predicting the reactivity of molecules and the selectivity of their reactions. For nitroaromatic compounds, conceptual DFT provides a framework for using calculated molecular properties as reactivity descriptors. niscpr.res.inhakon-art.com

In the case of the nitration of nitrobenzene to form dinitrobenzene, DFT calculations of the activation energies for the ortho, meta, and para pathways directly predict the reaction's regioselectivity. The calculations show that the transition state leading to the meta product has the lowest activation energy (15.1 kcal/mol), while the ortho (16.6 kcal/mol) and para (17.7 kcal/mol) transition states are higher in energy. researchgate.net This computational result explains the experimental observation that m-dinitrobenzene is the major product, while o-dinitrobenzene (this compound) and p-dinitrobenzene are minor products. researchgate.netresearchgate.net The product distribution is therefore under kinetic control. researchgate.net

Beyond transition state analysis, various DFT-derived descriptors can predict reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. niscpr.res.in

Electrophilicity Index (ω): This global reactivity descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. niscpr.res.inhakon-art.com

Fukui Functions: These local reactivity descriptors indicate the most likely sites for nucleophilic or electrophilic attack within a molecule. hakon-art.com

By calculating these and other descriptors, such as chemical potential and molecular hardness, a quantitative prediction of the chemical reactivity and stability of this compound and related compounds can be achieved. niscpr.res.inhakon-art.com These computational tools are invaluable for rationalizing observed reactivity patterns and guiding the design of new chemical syntheses. hakon-art.com

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Reagent and Intermediate

1,2-Dinitrobenzene (B166439) is a valuable intermediate, primarily due to the reactivity of its two nitro groups, which can be readily transformed into other functionalities, most notably amines. This conversion unlocks pathways to a wide array of complex molecules.

Role as an Oxidizing Agent in Heterocycle Synthesis (e.g., Pyrroloquinoxalines)

In certain synthetic contexts, this compound functions as an internal oxidizing agent. A notable example is in the iron-catalyzed, one-pot synthesis of quinoxalines from vicinal diols. nih.govresearchgate.net In this transfer hydrogenation process, the vicinal diol serves as a hydrogen donor, becoming oxidized to a 1,2-dicarbonyl compound. nih.gov Concurrently, this compound acts as the hydrogen acceptor, undergoing in situ reduction to 1,2-diaminobenzene. nih.govrsc.org The two intermediates, generated in the same pot, then undergo a condensation reaction to form the final quinoxaline (B1680401) product. nih.gov This methodology is advantageous as it avoids the need for external oxidizing or reducing agents and generates water as the only significant byproduct. nih.govrsc.org The reaction of this compound with a vicinal diol has been shown to produce the desired quinoxaline in high yield (81%). nih.govresearchgate.net While not directly starting from this compound, related iron-catalyzed transfer hydrogenation methods are used to synthesize pyrrolo[1,2-α]quinoxalines from 1-(2-nitrophenyl)pyrroles and alcohols, where the nitro group is similarly reduced. nih.gov

Precursor for Diaminobenzene and Derivatives

The most prominent application of this compound in synthesis is as a precursor to o-phenylenediamine (B120857) (also known as 1,2-diaminobenzene or benzene-1,2-diamine). wikipedia.org This transformation is achieved through the reduction of both nitro groups, a reaction that can be accomplished using various methods. google.com Catalytic hydrogenation is a common industrial approach, employing catalysts such as skeleton nickel (Raney Ni) under hydrogen pressure in a solvent like methanol (B129727) or ethanol (B145695). google.com Other effective laboratory-scale methods include reduction with zinc powder in ethanol or using palladium on activated carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate. wikipedia.orgchemicalbook.com The resulting o-phenylenediamine is a crucial building block for a vast number of heterocyclic compounds, including those used in plant protecting agents and heat-resistant polymers. wikipedia.orggoogle.com

| Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Skeleton Nickel (Raney Ni) | Methanol | 0.25–4.0 MPa H₂, 80 °C | o-Phenylenediamine | High | google.com |

| 10% Pd/C, Ammonium Formate | Methanol | Ball milling, 1.5 h | o-Phenylenediamine | 99% | chemicalbook.com |

Synthesis of Polyamides and Azo Dyes